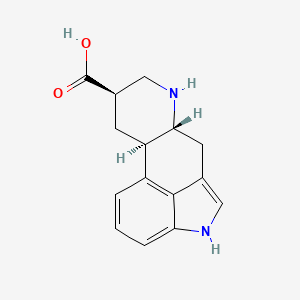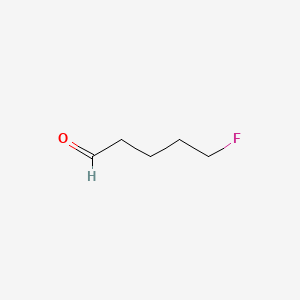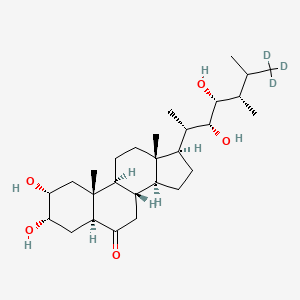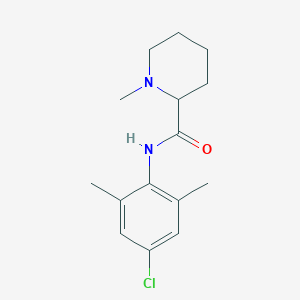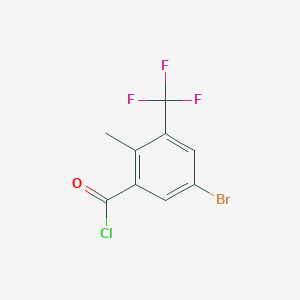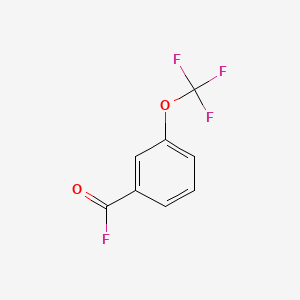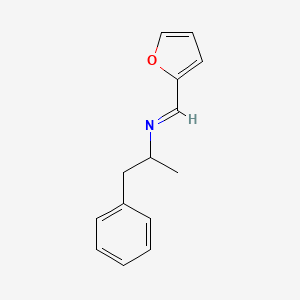
Amphetamine-N-(2-Furanylmethylene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amphetamine-N-(2-Furanylmethylene) is a synthetic compound with the molecular formula C14H15NO and a molecular weight of 213.275 g/mol . It is a derivative of amphetamine, a well-known central nervous system stimulant. This compound is characterized by the presence of a furanylmethylene group attached to the nitrogen atom of the amphetamine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amphetamine-N-(2-Furanylmethylene) typically involves the reaction of amphetamine with furfural. The reaction is carried out in an organic solvent, such as ethanol, under reflux conditions. A catalyst, such as glacial acetic acid, is often added to facilitate the reaction . The reaction mixture is heated for several hours until the desired product is formed.
Industrial Production Methods
Industrial production methods for Amphetamine-N-(2-Furanylmethylene) are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale-up and yield improvement.
Chemical Reactions Analysis
Types of Reactions
Amphetamine-N-(2-Furanylmethylene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The furanylmethylene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanyl ketones, while reduction could produce furanyl alcohols.
Scientific Research Applications
Amphetamine-N-(2-Furanylmethylene) has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter pathways.
Medicine: Investigated for its potential therapeutic effects, although its use is limited due to regulatory restrictions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Amphetamine-N-(2-Furanylmethylene) involves its interaction with neurotransmitter systems in the brain. It primarily affects the release and reuptake of dopamine, norepinephrine, and serotonin. The compound binds to the dopamine transporter (DAT), vesicular monoamine transporter 2 (VMAT2), and other molecular targets, leading to increased levels of these neurotransmitters in the synaptic cleft .
Comparison with Similar Compounds
Amphetamine-N-(2-Furanylmethylene) can be compared with other similar compounds, such as:
Amphetamine: The parent compound, known for its stimulant effects.
Methamphetamine: A more potent stimulant with a similar mechanism of action.
Methylphenidate: Used in the treatment of ADHD, with a different chemical structure but similar pharmacological effects.
Cathinone: A naturally occurring stimulant with a similar structure and effects
Conclusion
Amphetamine-N-(2-Furanylmethylene) is a compound with significant potential in various scientific fields. Its unique structure and properties make it a valuable subject of study in chemistry, biology, medicine, and industry. its use is limited by regulatory restrictions and potential safety concerns.
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-(1-phenylpropan-2-yl)methanimine |
InChI |
InChI=1S/C14H15NO/c1-12(10-13-6-3-2-4-7-13)15-11-14-8-5-9-16-14/h2-9,11-12H,10H2,1H3 |
InChI Key |
SFJVXBULNQFKBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)N=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


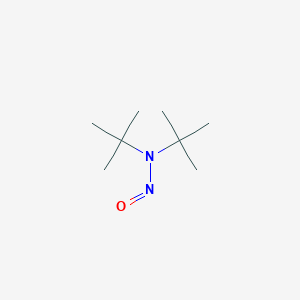


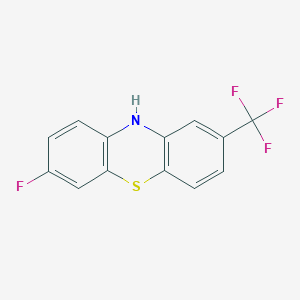
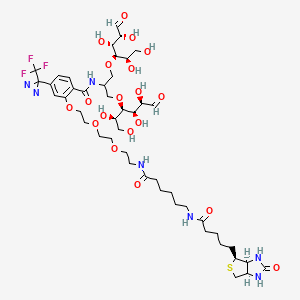
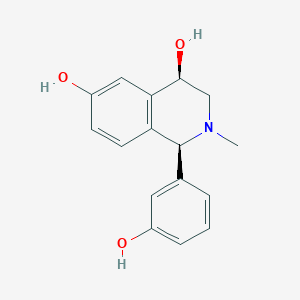

![(5S,8R,9S,10S,13S,14S,17S)-4',4',10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-oxazolidine]-17-ol](/img/structure/B13421995.png)
